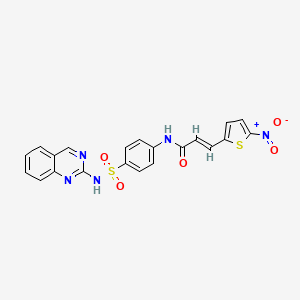
Mlkl-IN-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mlkl-IN-7 is a small molecule inhibitor specifically designed to target the mixed lineage kinase domain-like protein (MLKL). MLKL is a crucial mediator in the necroptosis pathway, a form of programmed cell death distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory and neurodegenerative diseases. This compound has garnered significant interest due to its potential therapeutic applications in modulating necroptosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mlkl-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer inhibitory activity against MLKL. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The goal is to produce this compound in sufficient quantities for preclinical and clinical studies.
化学反応の分析
Types of Reactions
Mlkl-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学的研究の応用
Mlkl-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the necroptosis pathway and the role of MLKL in cell death.
Biology: Employed in cellular assays to investigate the effects of MLKL inhibition on cell viability and necroptosis.
Medicine: Potential therapeutic agent for treating diseases associated with dysregulated necroptosis, such as inflammatory and neurodegenerative disorders.
Industry: Utilized in drug discovery and development programs aimed at identifying new necroptosis inhibitors.
作用機序
Mlkl-IN-7 exerts its effects by binding to the mixed lineage kinase domain-like protein (MLKL), thereby inhibiting its activity. MLKL is a key effector in the necroptosis pathway, and its activation involves phosphorylation by receptor-interacting protein kinase 3 (RIPK3). Once activated, MLKL translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death. This compound prevents this process by blocking MLKL activation and subsequent membrane translocation .
類似化合物との比較
Similar Compounds
Necrostatin-1: An inhibitor of receptor-interacting protein kinase 1 (RIPK1), another key player in the necroptosis pathway.
GSK’872: A selective inhibitor of receptor-interacting protein kinase 3 (RIPK3).
NSA: A small molecule inhibitor targeting MLKL, similar to Mlkl-IN-7.
Uniqueness
This compound is unique in its high specificity for MLKL, making it a valuable tool for dissecting the necroptosis pathway. Unlike other inhibitors that target upstream kinases like RIPK1 and RIPK3, this compound directly inhibits the terminal effector of necroptosis, providing a more targeted approach to modulating this cell death pathway .
特性
分子式 |
C21H15N5O5S2 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
(E)-3-(5-nitrothiophen-2-yl)-N-[4-(quinazolin-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H15N5O5S2/c27-19(11-7-16-8-12-20(32-16)26(28)29)23-15-5-9-17(10-6-15)33(30,31)25-21-22-13-14-3-1-2-4-18(14)24-21/h1-13H,(H,23,27)(H,22,24,25)/b11-7+ |
InChIキー |
URTZWFXYHGBPQY-YRNVUSSQSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)

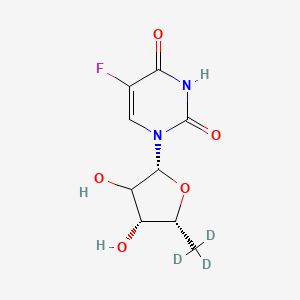
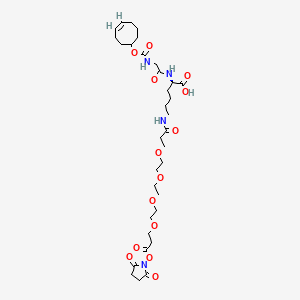
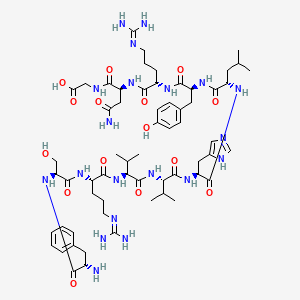

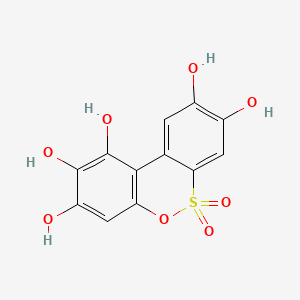
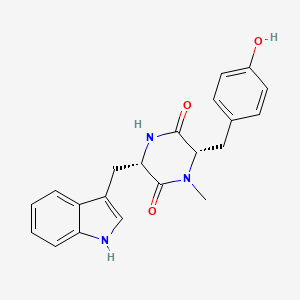
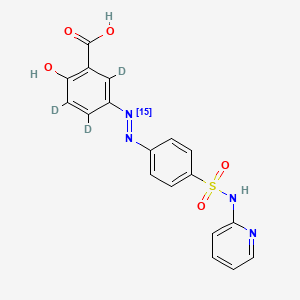
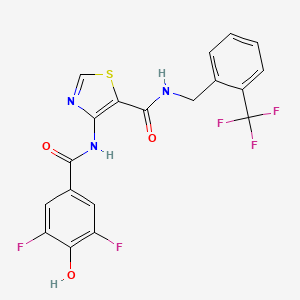
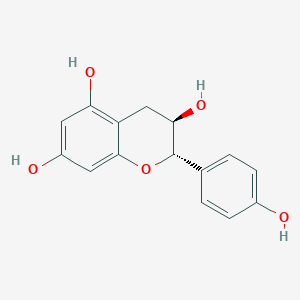
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)

